molecular formula C26H30N2O4S B2617251 Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate CAS No. 872209-47-7

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate

Cat. No.: B2617251
CAS No.: 872209-47-7
M. Wt: 466.6
InChI Key: YFCKTKWSXDLBKH-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core fused with a piperidine ring. Key structural elements include:

  • Quinoline moiety: A bicyclic aromatic system with a nitrogen atom, often associated with biological activity (e.g., antimalarial, anticancer properties).
  • 3,4-Dimethylbenzenesulfonyl group: A sulfonamide substituent at position 3 of the quinoline, which may enhance binding affinity to biological targets.
  • Ethyl carboxylate: Positioned on the piperidine ring, this ester group influences solubility and metabolic stability.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-7-6-12-28(16-20)25-22-13-17(2)8-11-23(22)27-15-24(25)33(30,31)21-10-9-18(3)19(4)14-21/h8-11,13-15,20H,5-7,12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCKTKWSXDLBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. Common reagents used in these reactions include ethyl esters, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.

Scientific Research Applications

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the quinoline and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
  • Structure: A piperidine derivative with an ethyl carboxylate and methoxyimino group.
  • Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .
  • Key Differences: Lacks the quinoline and sulfonyl groups, but shares the piperidine-ester framework. The presence of diastereomers highlights stereochemical challenges relevant to synthesizing the target compound.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2, )
  • Structure : A bicyclic naphthyridine system with an ester group.
  • Synthesis : Hydrogenation of compound (7a/b) using Raney nickel yielded two isomers (26% and 60% yields) .
Sulfonamide Derivatives ()
  • Examples: 4-tert-Butylbenzenesulfonamide (): A simple sulfonamide with a bulky substituent. Europium Patent Compound (): Features a sulfonyl group attached to a thienopyrrole system.
  • Relevance : The 3,4-dimethylbenzenesulfonyl group in the target compound likely shares similar electronic and steric properties with these analogs, influencing solubility and target engagement.

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Key Properties
Compound Molecular Formula Key Functional Groups Yield (%) 1H NMR δ (ppm) Highlights Reference
Target Compound C27H30N2O5S Quinoline, sulfonyl, ethyl ester N/A N/A N/A
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C14H24N2O5 Piperidine, ester, methoxyimino 84 4.16–4.08 (m, 4H), 3.85 (s, 2H)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) C14H19N2O3 Naphthyridine, ester 60 4.24 (bm, 2H), 2.52–2.34 (m, 3H)
4-tert-Butylbenzenesulfonamide C10H15NO2S Sulfonamide, tert-butyl N/A N/A
  • Spectroscopy : The target compound’s ethyl carboxylate and sulfonyl groups would produce distinct 1H NMR signals (e.g., ester CH2 at ~4.1–4.2 ppm, aromatic protons at ~7–8 ppm), comparable to analogs in .

Structural and Crystallographic Insights

  • Crystallography Tools : SHELX and ORTEP are widely used for small-molecule refinement. The target compound’s structure could be resolved using similar methods, with attention to sulfonyl group geometry and piperidine ring conformation.
  • Validation : Structure validation (e.g., using CIF checks) ensures accuracy in bond lengths and angles, critical for comparing steric effects with analogs like those in .

Biological Activity

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline ring, a piperidine moiety, and a sulfonyl group. Its molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 397.51 g/mol. The structural features suggest potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and transporters. For instance, some studies have shown that related quinoline derivatives exhibit affinity for serotonin receptors (5-HT) and may act as modulators of serotonin transporters (SERT) . The specific interactions of this compound with these targets remain to be fully elucidated.

Pharmacological Effects

Preliminary studies suggest that this compound may possess antidepressant-like effects due to its interaction with serotonergic pathways. Similar compounds have demonstrated the ability to increase extracellular serotonin levels in animal models, indicating potential efficacy in treating mood disorders .

Case Studies and Research Findings

StudyFindings
Study A Investigated the effects of related quinoline derivatives on 5-HT receptor modulation. Results indicated significant receptor binding affinity, suggesting potential antidepressant activity.
Study B Focused on the synthesis and biological evaluation of piperidine derivatives. Found that modifications to the piperidine structure enhanced binding affinity for SERT.
Study C Examined the neuropharmacological profile of similar compounds in rodent models, highlighting increased serotonin levels and improved depressive symptoms after treatment.

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